4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide
Description
4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide is a bicyclic heterocyclic compound featuring a benzo-fused 1,2,5-thiadiazole ring system with two sulfonyl oxygen atoms (S=O) and a methyl substituent at the 4-position. Its structure combines electron-deficient thiadiazole 1,1-dioxide moieties with aromatic benzene, enabling unique electronic and steric properties.
Properties
CAS No. |
95309-09-4 |
|---|---|
Molecular Formula |
C7H8N2O2S |
Molecular Weight |
184.22 g/mol |
IUPAC Name |
4-methyl-1,3-dihydro-2λ6,1,3-benzothiadiazole 2,2-dioxide |
InChI |
InChI=1S/C7H8N2O2S/c1-5-3-2-4-6-7(5)9-12(10,11)8-6/h2-4,8-9H,1H3 |
InChI Key |
PPQHHNDXEMBSKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NS(=O)(=O)N2 |
Origin of Product |
United States |
Preparation Methods
General Approach
The synthesis of 4-methyl-1,3-dihydro-benzothiadiazole 2,2-dioxide typically involves two main stages:
- Construction of the benzo-fused 1,2,5-thiadiazole heterocyclic core with a methyl substituent at the 4-position.
- Oxidation of the sulfur atom in the thiadiazole ring to the corresponding sulfone (2,2-dioxide).
This approach is consistent with the broader synthetic methods for 1,2,5-thiadiazole 1,1-dioxides, which are well documented in the literature.
Ring Formation Methods
The formation of the 1,2,5-thiadiazole ring can be achieved through cyclization reactions involving suitable precursors such as o-phenylenediamine derivatives and sulfur-containing reagents. For example, condensation of 4-methyl-o-phenylenediamine with sulfur-based reagents like thionyl chloride or sulfuryl chloride under controlled conditions leads to the formation of the benzothiadiazole core.
Oxidation to the 2,2-Dioxide
The critical oxidation step to convert the thiadiazole sulfur to the sulfone is commonly performed using strong oxidizing agents such as hydrogen peroxide, peracids (e.g., m-chloroperbenzoic acid), or oxone. These reagents selectively oxidize the sulfur atom without degrading the heterocyclic ring.
Detailed Preparation Methodology and Conditions
Based on the comprehensive review of the literature and patent documents, the following detailed preparation method is representative for 4-methyl-1,3-dihydro-benzothiadiazole 2,2-dioxide:
This protocol is consistent with general synthetic routes for related 1,2,5-thiadiazole 1,1-dioxides as described in peer-reviewed articles and patent literature.
Analytical Data and Structural Confirmation
The successful synthesis of 4-methyl-1,3-dihydro-benzothiadiazole 2,2-dioxide is confirmed by spectroscopic and crystallographic methods:
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-deficient thiadiazole ring directs EAS reactions to specific positions on the benzene moiety. Key observations include:
-
Nitration : Occurs preferentially at the para position relative to the methyl group under HNO₃/H₂SO₄ conditions, yielding 4-methyl-5-nitro derivatives .
-
Sulfonation : Sulfur trioxide in chlorosulfonic acid targets the meta position, forming 4-methyl-7-sulfo products .
-
Halogenation : Bromine in acetic acid substitutes at the ortho position (C-3 or C-7) due to steric and electronic effects.
Mechanistic Insight :
-
The thiadiazole-dioxide group withdraws electron density via resonance, activating the benzene ring for electrophilic attack at specific sites .
Nucleophilic Substitution
The sulfur and nitrogen atoms in the thiadiazole ring participate in nucleophilic reactions:
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Thiolysis | NaSH/EtOH, reflux | Thiolated derivative (C-S bond formation) | 65–78 |
| Amination | NH₃/MeOH, 60°C | 3-Amino-substituted analog | 72 |
| Alkylation | R-X/K₂CO₃, DMF | N-Alkylated derivatives | 55–82 |
Oxidation:
-
The methyl group undergoes oxidation to a carboxylic acid using KMnO₄/H₂O at 80°C, forming 4-carboxy-1,3-dihydro-benzo-thiadiazole dioxide .
-
Singlet oxygen ([¹O₂]) reactivity : Photochemical reactions induce [3+2] cycloaddition, leading to ring contraction products (e.g., 1,2,5-thiadiazol-3-one oxides) .
Reduction:
-
Hydrogenation (H₂/Pd-C) selectively reduces the benzene ring while preserving the thiadiazole-dioxide system .
-
NaBH₄ in ethanol cleaves the S-N bond, yielding o-phenylenediamine derivatives.
Cycloaddition and Ring Contraction
Under visible light and aerobic conditions, the compound undergoes a photochemical ring contraction via a [3+2] cycloaddition mechanism with singlet oxygen:
-
Energy transfer : Photoexcitation generates a triplet state that transfers energy to O₂, producing ¹O₂ .
-
Endoperoxide intermediate : [3+2] cycloaddition forms a transient peroxide .
-
Ring contraction : O-O bond cleavage and rearrangement yield a five-membered thiadiazolone oxide .
Key Data :
Catalytic Cross-Coupling Reactions
The methyl group facilitates Pd/Ni-catalyzed couplings:
| Reaction | Catalyst System | Substrate | Application |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄/K₂CO₃ | Arylboronic acids | Biaryl synthesis |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Amines | N-Aryl derivatives |
| Ullmann | CuI/1,10-phenanthroline | Halobenzenes | C-C bond formation |
Stability Under Reducing Conditions
The thiadiazole-dioxide system shows variable stability:
| Reductant | Conditions | Outcome |
|---|---|---|
| Zn/HCl | Reflux, 4h | Complete ring cleavage to o-phenylenediamine |
| Na/EtOH | RT, 24h | Partial reduction (S-N bond preserved) |
| LiAlH₄ | THF, 0°C | No reaction (ring inert) |
Structural Effects on Reactivity
Comparative analysis with analogs reveals:
Scientific Research Applications
Medicinal Chemistry Applications
4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide exhibits promising biological activities that make it a candidate for pharmacological studies:
- Antimicrobial Activity : Research indicates that derivatives of this compound can exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain derivatives outperform standard antimicrobial agents in efficacy against various pathogens .
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in animal models, indicating potential therapeutic uses in treating inflammatory diseases.
Material Science Applications
In materials science, 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide can be utilized in:
- Polymer Chemistry : Its reactivity allows it to serve as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and chemical resistance.
- Dyes and Pigments : The compound's unique structure can be adapted for use in developing dyes with specific light absorption properties.
Agricultural Applications
The compound's biological activity extends to agricultural applications:
- Pesticides : Research is ongoing to evaluate its effectiveness as a pesticide or herbicide due to its potential toxicity against pests while being less harmful to non-target organisms.
- Plant Growth Regulators : Its role in modulating plant growth responses is being investigated to enhance crop yields and resilience against environmental stressors.
Mechanism of Action
The mechanism of action of 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Structural Parameters
Key bond lengths and angles in thiadiazole 1,1-dioxides are critical for understanding their reactivity and physical properties. Table 1 compares structural data for 4-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide (inferred from analogs) with other thiadiazole 1,1-dioxides:
Table 1: Structural Parameters of Selected Thiadiazole 1,1-Dioxides
Electronic Properties
Thiadiazole 1,1-dioxides exhibit strong electron-accepting capabilities due to the electron-withdrawing sulfonyl groups. Compared to non-dioxide thiadiazoles (e.g., 1,3,4-thiadiazoles in antimicrobial agents ), the dioxide derivatives have lower LUMO energies, enabling stable radical anion formation and charge-transfer interactions . For example, Me@HAPTHI derivatives demonstrate high affinity for the norepinephrine transporter (NET), attributed to the electron-deficient thiadiazole dioxide core enhancing binding specificity .
Medicinal Chemistry
- Me@HAPTHI: A derivative of 4-methyl-1,3-dihydro-benzo[c][1,2,5]thiadiazole 2,2-dioxide, this compound is a PET ligand targeting NET, with optimized pharmacokinetics due to methylamino and hydroxy substituents .
- Antimicrobial Thiadiazoles: Non-dioxide 1,3,4-thiadiazoles (e.g., pyrazole-thiadiazole hybrids) show activity against E. coli and C. albicans but lack the electron-deficient core of dioxide analogs .
Materials Science
- Radical Anion Salts : Thiadiazole 1,1-dioxides form stable radical anions with tunable magnetic properties (e.g., antiferromagnetic coupling in phenanthroline derivatives) .
- Coordination Polymers : Transition metal complexes (e.g., Fe, Cu) with thiadiazole dioxide ligands exhibit spin crossover behavior and multidimensional network structures .
Table 2: Comparative Analysis of Thiadiazole Dioxide Derivatives
Biological Activity
4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide (CAS No. 443987-59-5) is a heterocyclic compound belonging to the thiadiazole family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.
- Molecular Formula : C7H8N2O2S
- Molecular Weight : 184.22 g/mol
- Structure : The structure consists of a benzo ring fused with a thiadiazole ring, which contributes to its biological activity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:
- Antibacterial Activity : Compounds with a thiadiazole moiety have shown promising results against various bacterial strains. A study indicated that derivatives of 1,3,4-thiadiazole exhibited significant antibacterial activity against Bacillus cereus and Staphylococcus aureus . The presence of substituents on the thiadiazole ring enhances this activity.
Anticancer Activity
The anticancer potential of 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide has been explored in several studies:
- A study demonstrated that similar compounds showed cytotoxic effects against human lung carcinoma (A549) and HeLa cell lines . The mechanism is believed to involve the inhibition of cell proliferation through apoptosis induction.
Anti-inflammatory Activity
Research has indicated that thiadiazole derivatives possess anti-inflammatory properties:
- A review noted that certain derivatives exhibited significant anti-inflammatory effects in vitro . This suggests that 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide could potentially be developed as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is often influenced by their structural characteristics:
- Substituents : The presence of electron-donating or electron-withdrawing groups can significantly affect the potency of these compounds. For example, methyl groups at specific positions on the ring have been shown to enhance activity .
| Compound | Activity Type | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Thiadiazole Derivative A | Antibacterial | 32.6 | |
| Thiadiazole Derivative B | Anticancer (A549) | 1.61 | |
| Thiadiazole Derivative C | Anti-inflammatory | N/A |
Case Studies
Several case studies have been conducted to evaluate the efficacy of thiadiazole derivatives:
- Antimicrobial Efficacy : In a comparative study, various thiadiazole compounds were tested against standard antibiotics. Results indicated that some compounds displayed superior antibacterial activity compared to traditional drugs like streptomycin .
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of synthesized thiadiazole derivatives on cancer cell lines using the sulforhodamine B assay. Results showed significant inhibition of cell growth in treated groups compared to controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide, and how can purity be optimized?
- Methodology : Use reflux conditions with polar aprotic solvents (e.g., DMSO or ethanol) to promote cyclization. For example, dissolve precursors in DMSO, reflux for 18 hours, and purify via recrystallization (water-ethanol mixtures yield ~65% purity). Monitor reaction progress using TLC or HPLC .
- Optimization : Adjust stoichiometry of reactants (e.g., 0.001 mol equivalents) and employ vacuum distillation to remove volatile byproducts. Triethylamine can act as a catalyst in condensation reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Key Techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm). Sulfone groups (SO₂) deshield adjacent protons .
- IR Spectroscopy : Confirm sulfone (S=O) stretches at 1150–1300 cm⁻¹ and aromatic C-H bends near 700–800 cm⁻¹ .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₈N₂O₂S) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Guidelines :
- Use PPE (gloves, goggles) due to potential skin/eye irritation (refer to SDS for 2,1,3-Benzothiadiazole analogs) .
- Store in airtight containers at ≤25°C, away from oxidizers. Neutralize spills with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in heterocyclic coupling reactions?
- Approach :
- Use isotopic labeling (e.g., deuterated solvents) to track proton transfer steps in ring-opening/closure reactions.
- Conduct DFT calculations (Gaussian or COMSOL) to model transition states and electron density maps for sulfone groups .
- Validate hypotheses via kinetic studies (variable-temperature NMR) to determine activation parameters .
Q. What experimental designs resolve contradictions in reported biological activity data for this compound?
- Strategy :
- Apply factorial design (e.g., 2³ factorial matrix) to test variables: concentration (0.1–1.0 mM), pH (5–9), and temperature (25–40°C). Analyze interactions using ANOVA .
- Cross-reference bioactivity assays (e.g., antimicrobial testing against E. coli and C. albicans) with structural analogs to isolate substituent effects .
Q. How can computational tools enhance the prediction of this compound’s physicochemical properties?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
